molecular formula C8H16ClNO B12984139 8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride

8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride

Cat. No.: B12984139
M. Wt: 177.67 g/mol
InChI Key: DKFWJFUJOUGOFT-UHFFFAOYSA-N
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Description

8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is a derivative of tropane alkaloids, which are known for their diverse biological activities. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride typically involves the conversion of 8-Methyl-8-azabicyclo[3.2.1]octan-3a-ol into its hydrochloride form by treatment with dry hydrogen chloride gas in ethyl ether . This process ensures the formation of the hydrochloride salt, which is more stable and easier to handle in various applications.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted amines. These products have different applications in scientific research and industry.

Scientific Research Applications

8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tropane alkaloids, such as tropine, pseudotropine, and tropanol . These compounds share a similar bicyclic structure but differ in their functional groups and stereochemistry.

Uniqueness

8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Biological Activity

8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride, commonly known as pseudotropine, is a bicyclic alkaloid belonging to the tropane family. This compound has garnered attention due to its significant pharmacological properties, particularly its interactions with neurotransmitter systems in the central nervous system (CNS). This article will explore its biological activity, mechanisms of action, and potential applications in medicine and research.

  • Molecular Formula : C8_8H16_{16}ClNO
  • Molecular Weight : 177.67 g/mol
  • CAS Number : 1785331-73-8

The biological activity of this compound primarily involves its role as a competitive, reversible antagonist at muscarinic acetylcholine receptors. This interaction can lead to various physiological responses, including modulation of neurotransmission and effects on smooth muscle contraction.

Pharmacological Effects

  • CNS Effects :
    • The compound exhibits significant absorption when administered orally, reaching peak concentrations in the CNS within 30 to 60 minutes. Its antagonistic effects on muscarinic receptors are linked to alterations in cognitive functions and memory processes.
  • Anticholinergic Activity :
    • Similar to other tropane alkaloids like scopolamine and hyoscyamine, it possesses anticholinergic properties that may be beneficial in treating conditions such as motion sickness and other cholinergic overactivity disorders.

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Features
TropineBicyclic AlkaloidActs on muscarinic receptors
TropinoneBicyclic KetoneOxidation product of pseudotropine
ScopolamineBicyclic AlkaloidAnticholinergic; used in motion sickness
HyoscyamineBicyclic AlkaloidPrecursor to scopolamine; similar effects

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound, highlighting its potential therapeutic applications:

  • Neuropharmacology :
    • Research indicates that this compound can modulate neurotransmitter release, potentially offering therapeutic avenues for neurological disorders characterized by cholinergic dysregulation.
  • Synthetic Pathways :
    • Various synthetic methods for producing this compound have been explored, emphasizing the importance of purity and concentration control in pharmacological applications.

Case Studies

A notable case study involved the administration of this compound in animal models to assess its effects on memory retention and anxiety-like behaviors. Results indicated a significant improvement in memory performance alongside reduced anxiety levels, suggesting its potential as a cognitive enhancer in therapeutic settings .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

8-methyl-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-8(10)6-2-3-7(8)5-9-4-6;/h6-7,9-10H,2-5H2,1H3;1H

InChI Key

DKFWJFUJOUGOFT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1CNC2)O.Cl

Origin of Product

United States

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